molecular formula C13H19NO2 B5531477 N,N-diethyl-2-(4-methoxyphenyl)acetamide

N,N-diethyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B5531477
M. Wt: 221.29 g/mol
InChI Key: JGRTUMKNQTUPPA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by a diethylamine group attached to the acetamide core and a 4-methoxyphenyl moiety at the 2-position. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of radioligands for positron emission tomography (PET) imaging. Its derivatives, such as [11C]DPA-713 and [18F]DPA-714, target the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation . The 4-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the pyrazolo[1,5-a]pyrimidine substituent in DPA-713 improves binding affinity and selectivity for TSPO .

Properties

IUPAC Name

N,N-diethyl-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRTUMKNQTUPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methoxybenzoyl chloride and diethylamine.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,N-diethyl-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it may interact with various signaling pathways, modulating cellular responses and physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Targets

The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituents Target/Application Key Findings References
N,N-Diethyl-2-(4-methoxyphenyl)acetamide (DPA-713) Pyrazolo[1,5-a]pyrimidin-3-yl, 4-methoxyphenyl TSPO (Neuroimaging) Superior specificity and lower nonspecific binding compared to PK11195; validated in rodent neuroinflammation models .
DPA-714 4-(2-Fluoroethoxy)phenyl TSPO (Neuroimaging) Higher in vivo uptake than DPA-713; prolonged retention due to fluorine-18 labeling .
Compound 40 () 4-Morpholin-4-ylquinazoline-2-sulfonyl Cancer (HCT-1, MCF-7 cells) IC50 < 10 µM against multiple cancer cell lines; enhanced activity via morpholine-mediated solubility .
N-(4-Fluorophenyl)acetamide () 4-Fluorophenyl Structural studies Crystallographic data reveals planar aryl-acetamide conformation; potential antimicrobial applications .
Compound 35 () 3-Trifluoromethylindazol-1-yl Trypanosoma brucei Inhibits trypanothione synthetase (IC50 = 2.3 µM); trifluoromethyl group enhances metabolic stability .

Key Functional Differences

  • Neuroimaging vs. Anticancer Activity :

    • DPA-713 and DPA-714 are optimized for TSPO binding, with the 4-methoxyphenyl group critical for brain penetration. In contrast, quinazoline-sulfonyl derivatives (e.g., Compound 40) target cancer cells via kinase inhibition .
    • The pyrazolo[1,5-a]pyrimidine core in DPA-713 reduces off-target interactions compared to older TSPO ligands like PK11195 .
  • Impact of Radiolabeling :

    • DPA-713 (11C-labeled) and DPA-714 (18F-labeled) differ in half-life (20.4 vs. 109.8 minutes), affecting clinical utility. DPA-714’s longer half-life permits delayed imaging .
  • Substituent Effects on Pharmacokinetics :

    • Fluorine substitution (DPA-714) increases lipophilicity and plasma protein binding, prolonging circulation time .
    • Morpholine and piperidine groups (Compound 40) enhance aqueous solubility, improving bioavailability in anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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